molecular formula C24H24N2O5S B3658177 2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE

2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE

Cat. No.: B3658177
M. Wt: 452.5 g/mol
InChI Key: VRGIKMHAUUKKSB-UHFFFAOYSA-N
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Description

2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 2-methyl-4-quinolinecarboxylate is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the field of kinase inhibition. Its molecular architecture integrates two privileged heterocyclic scaffolds: a 4,5,6,7-tetrahydro-1-benzothiophene core and a 2-methylquinoline moiety, linked through an amide-ester functionalized chain. The quinolinecarboxylate fragment is a structural feature commonly associated with compounds that exhibit potent activity against various protein kinases. Research into this chemical entity is primarily focused on its potential as a key intermediate or a novel chemical probe for the development of targeted therapies. It is hypothesized to interact with the ATP-binding sites of specific kinase targets, potentially modulating signaling pathways involved in cellular proliferation and survival. As such, this compound serves as a valuable tool for researchers investigating the complex biology of kinase-driven processes, including those relevant to oncology and inflammatory diseases . Its utility extends to high-throughput screening assays, structure-activity relationship (SAR) studies, and the rational design of next-generation inhibitors.

Properties

IUPAC Name

[2-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-3-30-24(29)21-16-9-5-7-11-19(16)32-22(21)26-20(27)13-31-23(28)17-12-14(2)25-18-10-6-4-8-15(17)18/h4,6,8,10,12H,3,5,7,9,11,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGIKMHAUUKKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl (E)-2-{[5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide . This reaction proceeds under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents/Modifications Notable Properties/Applications
Target Compound Tetrahydrobenzothiophene + Quinoline Ethoxycarbonyl, 2-oxoethyl linker, 2-methylquinoline Potential dual-action bioactivity (e.g., antimicrobial, enzyme inhibition)
ETHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE Benzothiophene + Thiophene Chloro, cyano, methyl groups Enhanced electrophilicity for nucleophilic targeting; used in kinase inhibition studies
Ethyl 2-[(2-Chloroacetyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate Tetrahydrobenzothiophene Chloroacetyl group Reactivity toward thiol-containing biomolecules; explored in prodrug design
4-Benzylamino-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid Derivatives Quinoline Benzylamino, oxo-dihydroquinoline Anticancer activity via topoisomerase inhibition
Ethyl 3-(Butylthio)-4-Oxo-4,5,6,7-Tetrahydrobenzo[C]Thiophene-1-Carboxylate Tetrahydrobenzothiophene Butylthio, oxo group Improved lipophilicity for membrane permeability

Functional Group Impact Analysis

  • Ethoxycarbonyl vs. Cyano Groups: Replacing the ethoxycarbonyl group (target compound) with a cyano group (as in ) increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. However, this substitution reduces solubility in polar solvents.
  • Linker Variations : The 2-oxoethyl linker in the target compound provides conformational flexibility, unlike rigid triazole or thioether linkers in analogues (e.g., ), which may restrict binding modes.

Biological Activity

The compound 2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 2-methyl-4-quinolinecarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H26ClN3O6SC_{30}H_{26}ClN_{3}O_{6}S with a molecular weight of approximately 624.14 g/mol. The structure features a quinoline core and a benzothiophene moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain viral replication processes and exhibit antibacterial properties.

Antiviral Activity

Research indicates that derivatives of quinoline compounds can inhibit the replication of viruses such as Hepatitis B. For example, in vitro studies have shown that related compounds demonstrated significant inhibition of HBV replication at concentrations around 10 µM . The mechanism involves interference with viral entry and replication processes.

Antibacterial Properties

The presence of sulfur in the benzothiophene structure enhances antibacterial activity. Compounds with similar structures have been shown to exhibit potent antibacterial effects against various strains of bacteria .

Case Studies

  • Inhibition of Hepatitis B Virus (HBV)
    • Study Design : The study utilized human hepatoma cells (HepG2) stably transfected with NTCP to evaluate antiviral efficacy.
    • Results : Compounds similar to the target molecule exhibited IC50 values around 5 µM against HBV, indicating strong antiviral potential .
  • Antibacterial Efficacy
    • Study Design : A series of tests were conducted against common bacterial strains.
    • Results : Compounds derived from benzothiophene showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against Gram-positive and Gram-negative bacteria .

Data Tables

Biological ActivityCompoundIC50 / MIC (µM)Reference
Antiviral (HBV)Quinolines5
AntibacterialBenzothiophene derivatives0.5 - 10

Q & A

Q. What are the key synthetic routes for synthesizing 2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 2-methyl-4-quinolinecarboxylate, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reaction between the benzothiophene amine and oxoethyl quinoline carboxylate derivatives under anhydrous conditions.
  • Esterification : Use of ethanol as a solvent and controlled temperature (60–80°C) to avoid side reactions. Critical conditions include maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation and optimizing pH (6.5–7.5) to stabilize intermediates. Reagents like carbodiimides (e.g., EDC) are often used for amidation .

Q. How is the compound structurally characterized post-synthesis?

Structural validation requires:

  • X-ray crystallography for absolute configuration determination, as demonstrated in analogous quinoline derivatives .
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm functional groups and hydrogen bonding patterns.
  • Mass spectrometry (HRMS) for molecular weight verification. Cross-referencing spectral data with computational models (e.g., DFT) enhances accuracy .

Q. What precautions are necessary for handling and storing the compound?

  • Storage : Keep in airtight containers under dry, inert atmospheres (argon) at –20°C to prevent hydrolysis.
  • Handling : Use PPE (gloves, goggles) and avoid inhalation of particulates. Work in fume hoods with HEPA filters.
  • Disposal : Follow hazardous waste protocols for quinoline derivatives due to potential ecotoxicity .

Advanced Research Questions

Q. How can researchers address low yields in the amidation step during synthesis?

Low yields often stem from steric hindrance or poor nucleophile activation. Strategies include:

  • Coupling reagent optimization : Replace EDC with HATU or PyBOP for enhanced efficiency.
  • Solvent selection : Use DMF or THF to improve solubility of intermediates.
  • Temperature control : Conduct reactions at 0–4°C to minimize decomposition. Purity of starting materials (≥98% by HPLC) is critical .

Q. How can discrepancies in reported biological activity data across studies be resolved?

Contradictions may arise from:

  • Purity variations : Validate compound purity via HPLC (≥95%) and quantify impurities (e.g., residual solvents).
  • Assay variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) using reference compounds.
  • Solvent effects : Compare activity in DMSO vs. aqueous buffers to rule out solvent interference. Cross-laboratory reproducibility studies are recommended .

Q. What experimental strategies can assess the compound’s environmental stability and degradation pathways?

  • Hydrolytic stability : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via LC-MS.
  • Photolytic studies : Expose to UV light (254 nm) and identify byproducts using HRMS.
  • Microbial degradation : Use soil slurry models to track metabolite formation. Environmental fate studies should align with OECD guidelines .

Q. How can structure-activity relationships (SAR) be systematically determined for this compound?

  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity.
  • Analog synthesis : Modify the quinoline methyl group or benzothiophene ethoxycarbonyl moiety and test activity.
  • Docking studies : Use molecular dynamics simulations (e.g., AutoDock) to predict binding affinities. Iterative design cycles combining synthesis and computational analysis are essential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
2-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE

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